5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a nitro group and a trifluoromethyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
It’s known that the compound can be used as a matrix for matrix-assisted laser desorption/ionization mass spectrometry imaging (maldi-msi), a technique used for detecting and imaging endogenous metabolites in rat liver and brain tissues
Biochemical Pathways
Its use in maldi-msi suggests that it may interact with various metabolic pathways in the liver and brain tissues .
Pharmacokinetics
The compound’s boiling point is 25523°C , suggesting that it may have good stability and could potentially be well-absorbed and distributed in the body.
Result of Action
Its use in maldi-msi suggests that it may have an effect on the detection and imaging of endogenous metabolites in rat liver and brain tissues .
Action Environment
Its boiling point of 25523°C suggests that it may be stable under a wide range of temperatures.
Biochemical Analysis
Biochemical Properties
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can significantly impact metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade under others, affecting its long-term impact on cellular function . In vitro and in vivo studies have also highlighted the importance of monitoring its temporal effects to understand its full potential and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage thresholds is crucial for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within cells can influence its activity and effectiveness . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites . This precise localization is crucial for its effectiveness in modulating cellular processes and achieving desired outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with suitable reagents under controlled conditions. One common method involves the use of vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-B]pyridine derivatives.
Scientific Research Applications
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: Similar in structure but with a chlorine substituent instead of a pyrrole ring.
5-Nitro-3-(trifluoromethyl)pyridine-2-ol: Contains a hydroxyl group instead of a fused pyrrole ring.
Uniqueness
5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-13-7-5(6)1-4(2-12-7)14(15)16/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLUKHMOURLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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